

Commercial Availability and Synthetic Utility of 2-Bromo-6-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-6-iodopyridine**

Cat. No.: **B1338975**

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Introduction

2-Bromo-6-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two different halogen atoms at the 2 and 6 positions, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex substituted pyridines, which are prevalent scaffolds in many biologically active compounds and functional materials. This technical guide provides an in-depth overview of the commercial availability of **2-Bromo-6-iodopyridine**, along with a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

2-Bromo-6-iodopyridine is readily available from a range of chemical suppliers. The following tables summarize the offerings from several key vendors, providing a comparative overview of purity, available quantities, and product identifiers to aid in procurement.

Supplier Information

Supplier	Product Name	CAS Number	Molecular Formula	Purity
Thermo Scientific Chemicals	2-Bromo-6-iodopyridine, 97%	234111-08-1	C ₅ H ₃ BrIN	≥96.0% (GC) [1] [2]
TCI Chemicals	2-Bromo-6-iodopyridine	234111-08-1	C ₅ H ₃ BrIN	>98.0% (GC)
Apollo Scientific	2-Bromo-6-iodopyridine	234111-08-1	C ₅ H ₃ BrIN	98% [3]
Chem-Impex	2-Bromo-6-iodopyridine	234111-08-1	C ₅ H ₃ BrIN	≥ 98% (GC) [4]
ChemShuttle	2-bromo-6-iodopyridine	234111-08-1	C ₅ H ₃ BrIN	95%
BLD Pharm	2-Bromo-6-iodopyridine	234111-08-1	C ₅ H ₃ BrIN	N/A [5]

Pricing and Availability

Supplier	Quantity	Price (USD)	Availability
Thermo Scientific Chemicals	1 g	\$78.65[1]	In stock
	5 g	\$262.65[2]	In stock
TCI Chemicals	N/A	Contact for quote	Items in stock locally typically ship the same day
Apollo Scientific	1 g	£28.00	In stock (UK & US)[3]
	5 g	£81.00	Lead time: 2-3 weeks (UK)[3]
	25 g	£303.00	Lead time: 2-3 weeks (UK)[3]
	100 g	£963.00	Out of stock[3]
Chem-Impex	1 g	\$217.03	Contact for lead time[4]
	5 g	\$733.40	Contact for lead time[4]
ChemShuttle	25 g	\$250.00	Typically in stock
	100 g	\$750.00	Typically in stock

Note: Prices and availability are subject to change. Please refer to the supplier's website for the most current information.

Experimental Protocols

The differential reactivity of the C-I and C-Br bonds in **2-Bromo-6-iodopyridine** is a key feature that enables selective functionalization. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a substituent at the 6-position while leaving the bromine atom intact for subsequent transformations.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the regioselective Suzuki-Miyaura coupling at the 6-position of **2-Bromo-6-iodopyridine**.

Materials:

- **2-Bromo-6-iodopyridine**
- Arylboronic acid (1.2 equivalents)
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), $\text{Pd}(\text{PPh}_3)_4$, 0.03 equivalents)
- Base (e.g., Potassium carbonate, K_2CO_3 , 2.0 equivalents)
- Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
- Dry Schlenk flask
- Magnetic stir bar
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **2-Bromo-6-iodopyridine** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K_2CO_3 , 2.0 equiv.).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 equiv.) to the flask.
- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

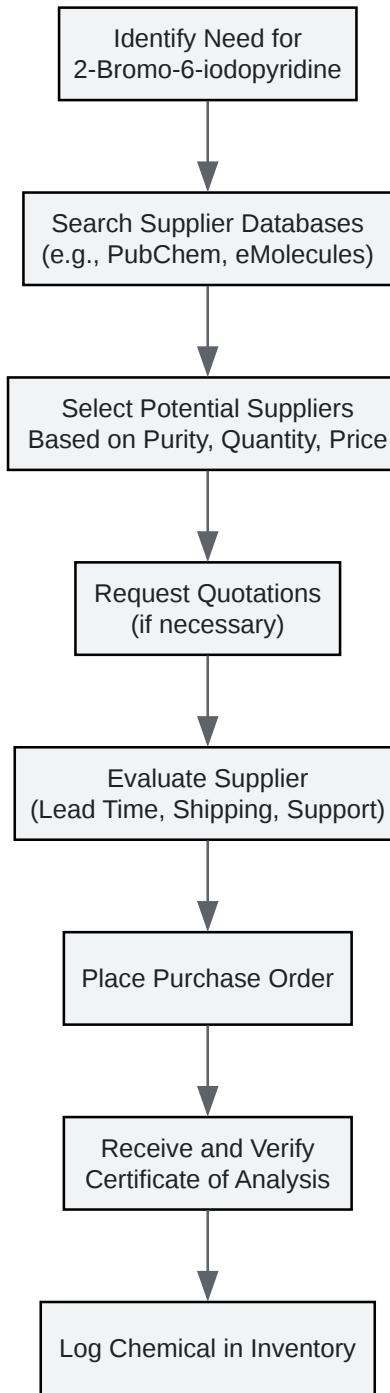
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
- Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-bromopyridine.

Visualizations

Procurement Workflow for Specialty Chemicals

The following diagram illustrates a typical workflow for procuring a specialty chemical like **2-Bromo-6-iodopyridine**.

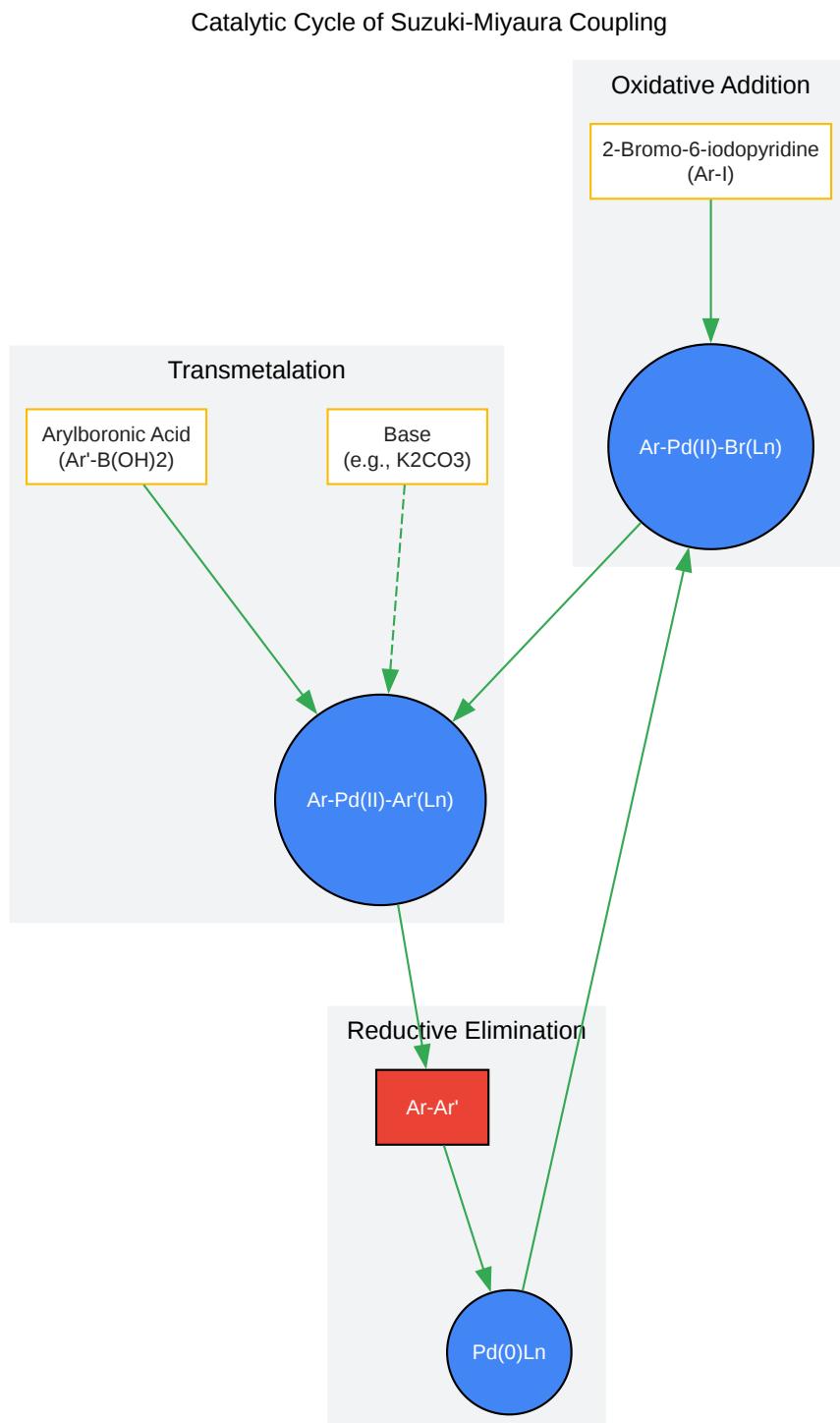
Procurement Workflow for 2-Bromo-6-iodopyridine

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Caption: A typical procurement workflow for a specialty chemical.

Suzuki-Miyaura Coupling Signaling Pathway

The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

2-Bromo-6-iodopyridine is a commercially accessible and highly valuable reagent for the synthesis of substituted pyridines. The distinct reactivity of its two halogen substituents allows for controlled, sequential functionalization, making it a powerful tool for medicinal chemists and materials scientists. The provided information on its commercial availability and the detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions are intended to facilitate its adoption and application in research and development.

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References

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- 5. 234111-08-1|2-Bromo-6-iodopyridine|BLD Pharm [\[bldpharm.com\]](http://bldpharm.com)
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